molecular formula C24H26N6O B12388186 (R,R)-Lrrk2-IN-7

(R,R)-Lrrk2-IN-7

Cat. No.: B12388186
M. Wt: 414.5 g/mol
InChI Key: JCQABEJXHUSDMF-KOSHJBKYSA-N
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Description

(R,R)-Lrrk2-IN-7 is a chemical compound known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. It is a selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), an enzyme that plays a crucial role in various cellular processes, including neuronal function and survival. Mutations in the LRRK2 gene are associated with Parkinson’s disease, making this compound a compound of significant interest in medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-Lrrk2-IN-7 involves several steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.

    Chiral Resolution: The compound is resolved into its enantiomers using chiral chromatography or other chiral resolution techniques to obtain the (R,R)-enantiomer.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,R)-Lrrk2-IN-7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential.

Scientific Research Applications

(R,R)-Lrrk2-IN-7 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of LRRK2 inhibitors.

    Biology: Helps in understanding the role of LRRK2 in cellular processes and its implications in neurodegenerative diseases.

    Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurodegenerative disorders.

    Industry: Utilized in the development of new drugs targeting LRRK2 and related pathways.

Mechanism of Action

(R,R)-Lrrk2-IN-7 exerts its effects by selectively inhibiting the activity of leucine-rich repeat kinase 2 (LRRK2). The compound binds to the ATP-binding site of LRRK2, preventing its phosphorylation and subsequent activation. This inhibition disrupts various downstream signaling pathways involved in neuronal function and survival, thereby reducing the pathological effects associated with LRRK2 mutations.

Comparison with Similar Compounds

Similar Compounds

    GNE-7915: Another selective LRRK2 inhibitor with a different chemical structure.

    MLi-2: Known for its high potency and selectivity towards LRRK2.

    PF-06447475: A potent LRRK2 inhibitor with a distinct mechanism of action.

Uniqueness of (R,R)-Lrrk2-IN-7

This compound is unique due to its specific (R,R)-enantiomeric form, which provides enhanced selectivity and potency compared to its racemic mixture or other enantiomers. This specificity makes it a valuable compound for targeted therapeutic applications and detailed mechanistic studies.

Properties

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

IUPAC Name

(2R)-2-[1-[6-[(3R)-3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]pyrimidin-4-yl]indazol-6-yl]spiro[2.2]pentane-2-carbonitrile

InChI

InChI=1S/C24H26N6O/c1-22(2,31)18-5-8-29(12-18)20-10-21(27-15-26-20)30-19-9-17(4-3-16(19)11-28-30)24(14-25)13-23(24)6-7-23/h3-4,9-11,15,18,31H,5-8,12-13H2,1-2H3/t18-,24+/m1/s1

InChI Key

JCQABEJXHUSDMF-KOSHJBKYSA-N

Isomeric SMILES

CC(C)([C@@H]1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)[C@]5(CC56CC6)C#N)C=N3)O

Canonical SMILES

CC(C)(C1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)C5(CC56CC6)C#N)C=N3)O

Origin of Product

United States

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